3-(2-Methoxyethyl)pyrrolidine-3-carboxylic acid hydrochloride

Description

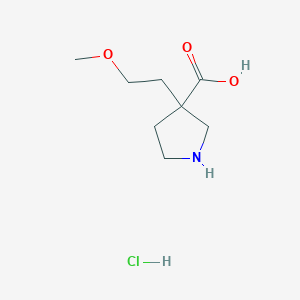

3-(2-Methoxyethyl)pyrrolidine-3-carboxylic acid hydrochloride is a pyrrolidine derivative featuring a carboxylic acid group at the 3-position of the pyrrolidine ring, a 2-methoxyethyl substituent, and a hydrochloride salt. This compound is structurally characterized by:

- Pyrrolidine core: A five-membered saturated ring with a secondary amine.

- Substituents: A 2-methoxyethyl group (ether-linked alkyl chain) and a carboxylic acid group, both at the 3-position.

- Hydrochloride salt: Enhances solubility and stability for pharmaceutical or synthetic applications.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(2-methoxyethyl)pyrrolidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3.ClH/c1-12-5-3-8(7(10)11)2-4-9-6-8;/h9H,2-6H2,1H3,(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSSJAONYZHSISC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1(CCNC1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methoxyethyl)pyrrolidine-3-carboxylic acid hydrochloride typically involves multiple steps. One common approach is the cyclization of a suitable precursor containing the pyrrolidine ring. The reaction conditions may include the use of strong acids or bases, and the reaction temperature and time are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to achieve high yield and purity, ensuring that the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Methoxyethyl)pyrrolidine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

3-(2-Methoxyethyl)pyrrolidine-3-carboxylic acid hydrochloride has several scientific research applications:

Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.

Biology: The compound may serve as a probe or inhibitor in biological studies, helping researchers understand various biochemical processes.

Medicine: It has potential therapeutic applications, such as in the development of new drugs or treatments for specific diseases.

Industry: The compound can be utilized in the manufacturing of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 3-(2-Methoxyethyl)pyrrolidine-3-carboxylic acid hydrochloride exerts its effects depends on its specific application. For example, in medicinal applications, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The pathways involved can vary widely, depending on the biological system and the desired outcome.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The following table summarizes key structural differences among pyrrolidine-3-carboxylic acid hydrochlorides:

*Estimated based on structural similarity.

Key Observations:

- Substituent Diversity: The target compound’s 2-methoxyethyl group introduces an ether-linked alkyl chain, balancing lipophilicity and solubility.

- Stereochemistry : Compounds like the trans-trifluoromethylphenyl analog () highlight the role of spatial arrangement in biological activity.

Analysis:

- Electron-Donating Groups : The 4-methoxy group in 4b correlates with higher potency, suggesting methoxy substituents enhance activity. The target’s 2-methoxyethyl group may offer similar electronic effects but with altered steric and pharmacokinetic profiles.

- Dose Dependency : Higher doses (0.0261 mmol/kg) in 4c and 4d reduce efficacy, indicating substituent size and lipophilicity influence optimal dosing.

Physicochemical Properties

Key Points:

- Hydrochloride Salts : Improve water solubility across all analogs.

- Substituent Impact : The oxan-4-yl group () may enhance solubility via hydrogen bonding, whereas aromatic groups () increase logP.

Biological Activity

3-(2-Methoxyethyl)pyrrolidine-3-carboxylic acid hydrochloride, also known as 1-(2-Methoxyethyl)pyrrolidine-3-carboxylic acid , is a compound with significant potential in medicinal chemistry due to its structural characteristics and biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical formula for this compound is with a molecular weight of approximately 173.21 g/mol. Its structure includes a pyrrolidine ring substituted with a methoxyethyl group and a carboxylic acid functional group, which contributes to its biological activity.

Pharmacological Properties

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties. It has been tested against several bacterial strains, showing moderate to strong inhibitory effects.

- Anticancer Activity : The compound has been evaluated for its anticancer properties. In vitro studies indicate that it may induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways involved in cell survival and proliferation.

- Neuroprotective Effects : There is emerging evidence that this compound may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. It may act by reducing oxidative stress and inflammation in neuronal cells.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes related to metabolic disorders, including acetylcholinesterase (AChE) and others involved in neurotransmission.

The mechanism of action of this compound appears to involve several key interactions:

- Receptor Binding : The compound may interact with various receptors in the central nervous system (CNS), influencing neurotransmitter levels and providing therapeutic effects against depression and anxiety.

- Oxidative Stress Reduction : It may enhance the activity of endogenous antioxidants, thereby reducing oxidative damage in cells.

- Cell Cycle Modulation : Studies have shown that it can affect cell cycle progression in cancer cells, leading to cell cycle arrest at specific phases.

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Study on Anticancer Effects : A recent study demonstrated that treatment with this compound resulted in a significant reduction in tumor growth in xenograft models of breast cancer. The study reported a decrease in Ki67 expression, indicating reduced cell proliferation.

- Neuroprotective Study : In a model of Alzheimer's disease, administration of this compound led to improved cognitive function and reduced amyloid plaque deposition in the brain, suggesting potential applications in neurodegenerative disease management.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.